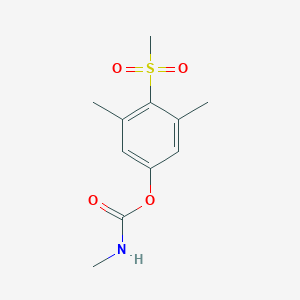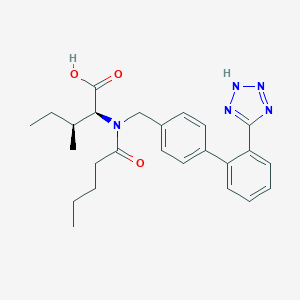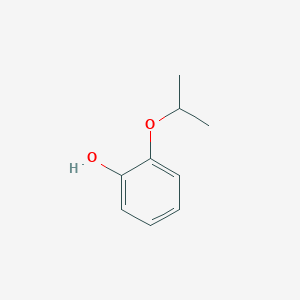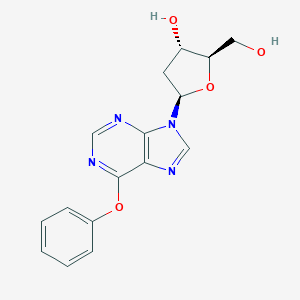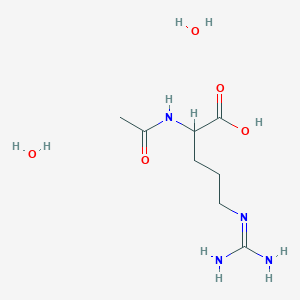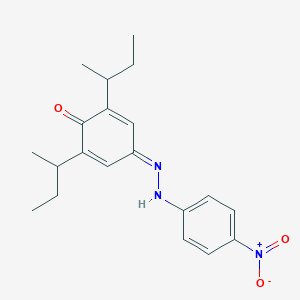
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol, also known as Sudan IV, is a synthetic dye commonly used in research laboratories. It belongs to the azo dye family and is characterized by its bright red color. Sudan IV has been widely used in various scientific applications due to its unique chemical properties, including its ability to bind to lipids and proteins.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is not fully understood, but it is thought to bind to lipids and proteins through hydrophobic interactions. Specifically, the hydrophobic tail of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is thought to insert into the hydrophobic core of lipid droplets or protein structures, resulting in a stable complex.
Efectos Bioquímicos Y Fisiológicos
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can induce apoptosis in cancer cells, likely through disruption of lipid metabolism. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been shown to have anti-inflammatory effects in animal models, likely through inhibition of NF-κB signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is its bright red color, which allows for easy visualization of stained samples. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is relatively inexpensive and easy to use. However, there are some limitations to its use. 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV is not specific to any particular lipid or protein, meaning that it may bind to non-target structures. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can be toxic to cells at high concentrations, limiting its use in certain assays.
Direcciones Futuras
There are several potential future directions for research involving 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV. One area of interest is the development of more specific lipid and protein stains, which would allow for more precise detection of these molecules in cells and tissues. Additionally, there is interest in exploring the anti-cancer and anti-inflammatory effects of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV in more detail, with the goal of developing new therapeutic agents. Finally, there is interest in exploring the potential toxic effects of 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV, particularly in the context of environmental exposure.
Métodos De Síntesis
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV can be synthesized through a series of chemical reactions, starting with the condensation of 4-nitroaniline and 2,6-di-sec-butylphenol. The resulting intermediate is then diazotized and coupled with a second molecule of 2,6-di-sec-butylphenol to form the final product.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used in a variety of scientific applications, including lipid staining, protein detection, and cell viability assays. Its ability to bind to lipids has made it a popular choice for staining lipid droplets in cells and tissues. Additionally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used to detect the presence of proteins in polyacrylamide gels, as it can bind to hydrophobic amino acid residues. Finally, 4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol IV has been used in cell viability assays, as it can penetrate cell membranes and stain dead cells.
Propiedades
Número CAS |
111850-24-9 |
|---|---|
Nombre del producto |
4-(4-Nitrophenylazo)-2,6-di-sec-butyl-phenol |
Fórmula molecular |
C20H25N3O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2,6-di(butan-2-yl)-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-5-13(3)18-11-16(12-19(20(18)24)14(4)6-2)22-21-15-7-9-17(10-8-15)23(25)26/h7-14,24H,5-6H2,1-4H3 |
Clave InChI |
NYEUYHYXILSRFC-UHFFFAOYSA-N |
SMILES isomérico |
CCC(C)C1=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)CC |
SMILES |
CCC(C)C1=CC(=CC(=C1O)C(C)CC)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC(C)C1=CC(=NNC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
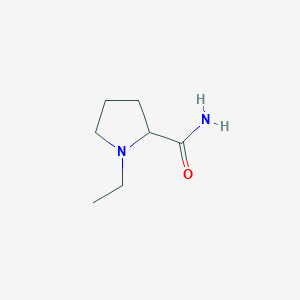

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)


